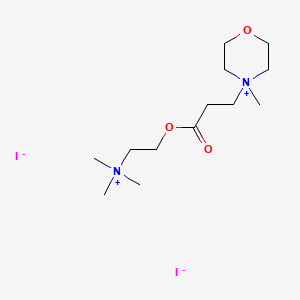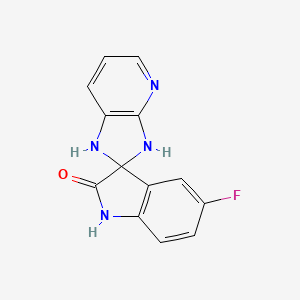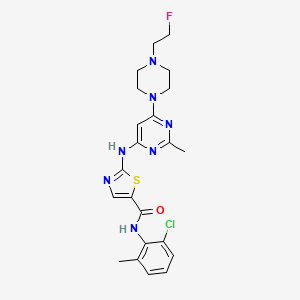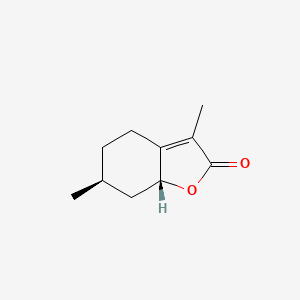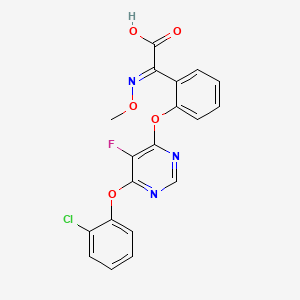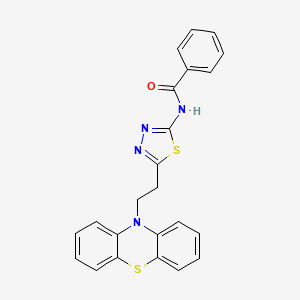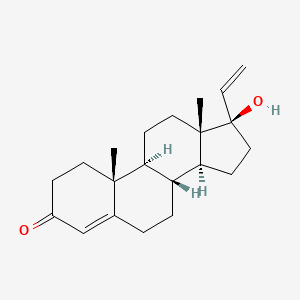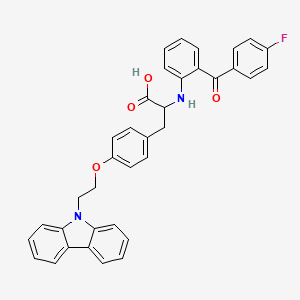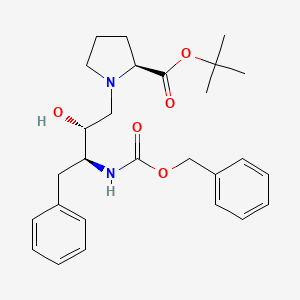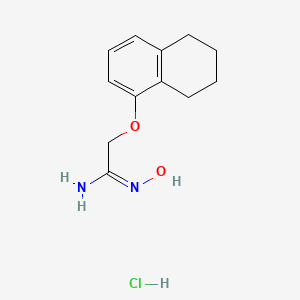
Ethanimidamide, N-hydroxy-2-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidamide, N-hydroxy-2-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N-hydroxy-2-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, monohydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-1-naphthol with ethanimidamide under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the monohydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanimidamide, N-hydroxy-2-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Ethanimidamide, N-hydroxy-2-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanimidamide, N-hydroxy-2-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethanimidamide, N-hydroxy-2-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-, monohydrochloride include:
5,6,7,8-Tetrahydro-2-naphthylamine: A related compound with similar structural features.
N-Hydroxyethanimidamide: Another compound with a similar functional group but different structural context.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
86346-66-9 |
|---|---|
Molekularformel |
C12H17ClN2O2 |
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
N'-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-12(14-15)8-16-11-7-3-5-9-4-1-2-6-10(9)11;/h3,5,7,15H,1-2,4,6,8H2,(H2,13,14);1H |
InChI-Schlüssel |
PASMQDWRFARZLY-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C=CC=C2OC/C(=N\O)/N.Cl |
Kanonische SMILES |
C1CCC2=C(C1)C=CC=C2OCC(=NO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



